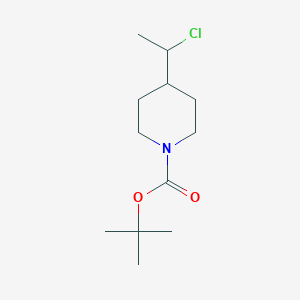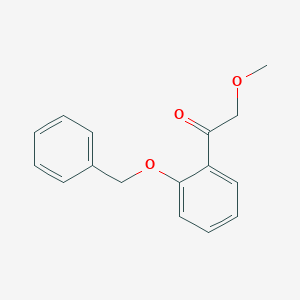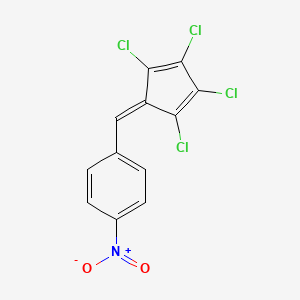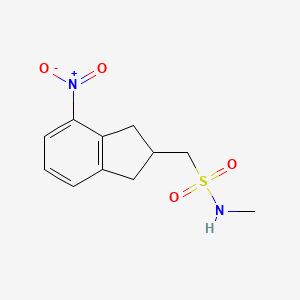![molecular formula C8H5ClIN3O2 B13972637 4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a pyrrolo[2,3-B]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a pyrrolo[2,3-B]pyridine precursor followed by nitration. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine, along with nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The halogen atoms may enhance the compound’s binding affinity to target proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine: Similar structure but with a triisopropylsilyl group instead of a nitro group.
4-Chloro-1H-pyrrolo[2,3-B]pyridine: Lacks the iodine and nitro groups, making it less reactive.
5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine: Contains a bromine atom instead of chlorine and a triisopropylsilanyl group.
Uniqueness
4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is unique due to the combination of chlorine, iodine, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5ClIN3O2 |
|---|---|
Molecular Weight |
337.50 g/mol |
IUPAC Name |
4-chloro-3-iodo-1-methyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5ClIN3O2/c1-12-3-4(10)6-7(9)5(13(14)15)2-11-8(6)12/h2-3H,1H3 |
InChI Key |
FPVKFKPWTFDJCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C(=CN=C21)[N+](=O)[O-])Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


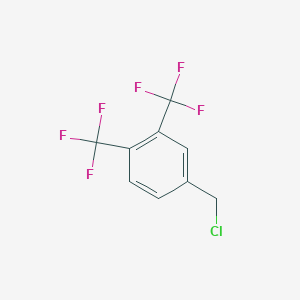
![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
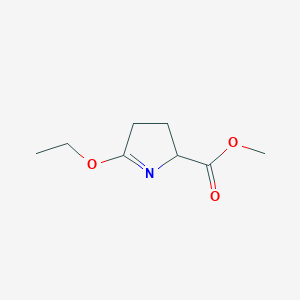
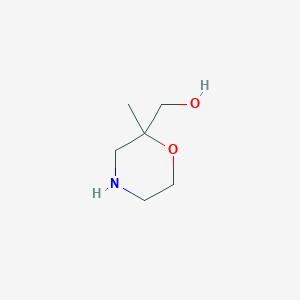
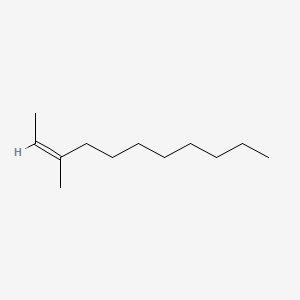

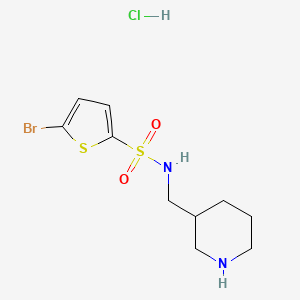
![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)
